5-benzyl-4-cyclohexyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-Benzyl-4-cyclohexyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a triazole ring fused with a xanthene moiety, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-cyclohexyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Attachment of the Xanthene Moiety: The xanthene group can be introduced via a nucleophilic substitution reaction.
Introduction of the Benzyl and Cyclohexyl Groups: These groups can be added through alkylation reactions using benzyl halides and cyclohexyl halides, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can target the triazole ring or the xanthene moiety.
Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 5-benzyl-4-cyclohexyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its triazole ring is a common motif in many drugs, and its unique structure may offer new therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 5-benzyl-4-cyclohexyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The xanthene moiety may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler analog with similar biological activities.
Xanthene Derivatives: Compounds with the xanthene moiety but lacking the triazole ring.
Benzyl and Cyclohexyl Substituted Triazoles: Compounds with similar substituents but different core structures.
Uniqueness
The uniqueness of 5-benzyl-4-cyclohexyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its combination of the triazole ring with the xanthene moiety This fusion provides distinct chemical and biological properties that are not observed in simpler analogs
Properties
Molecular Formula |
C28H27N3OS |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
5-benzyl-4-cyclohexyl-2-(9H-xanthen-9-yl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C28H27N3OS/c33-28-30(21-13-5-2-6-14-21)26(19-20-11-3-1-4-12-20)29-31(28)27-22-15-7-9-17-24(22)32-25-18-10-8-16-23(25)27/h1,3-4,7-12,15-18,21,27H,2,5-6,13-14,19H2 |
InChI Key |
VUCQOCOTXXDXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN(C2=S)C3C4=CC=CC=C4OC5=CC=CC=C35)CC6=CC=CC=C6 |
Origin of Product |
United States |
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